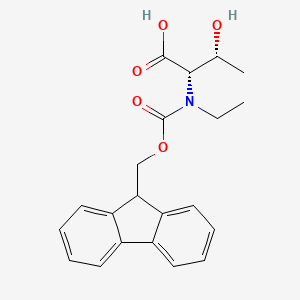

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine is a derivative of threonine, an essential amino acid. This compound is often used in peptide synthesis due to its protective group, which helps in the formation of peptide bonds without unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine typically involves the protection of the amino group of L-threonine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This is achieved using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Piperidine in dimethylformamide (DMF) is used to remove the Fmoc group.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of the free amine, allowing for further peptide coupling.

Scientific Research Applications

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine is widely used in scientific research, particularly in:

Chemistry: As a building block in peptide synthesis.

Biology: In the study of protein structure and function.

Medicine: For the development of peptide-based drugs.

Industry: In the production of synthetic peptides for various applications.

Mechanism of Action

The primary function of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine is to protect the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Similar Compounds

- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanine

- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanine

- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-tryptophan

Uniqueness

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine is unique due to the presence of the ethyl group on the threonine residue, which can influence the compound’s reactivity and the properties of the resulting peptides. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Biological Activity

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine, often referred to as Fmoc-Thr-N-Et, is a derivative of L-threonine that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's synthesis, biological activities, and relevant case studies.

Fmoc-Thr-N-Et has a molecular formula of C₁₉H₂₃NO₄ and a molecular weight of 341.39 g/mol. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility in organic solvents, making it suitable for peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃NO₄ |

| Molecular Weight | 341.39 g/mol |

| CAS Number | 2490159-62-9 |

| Melting Point | Not specified |

Synthesis

The synthesis of Fmoc-Thr-N-Et typically involves the protection of the amino group of L-threonine with the Fmoc group followed by alkylation with ethyl halides. This method allows for the selective modification of the amino acid while maintaining its biological activity.

Antioxidant Properties

Research indicates that Fmoc-Thr-N-Et exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Fmoc-Thr-N-Et has demonstrated anti-inflammatory properties in vitro. In studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory diseases.

Cytotoxicity

The cytotoxic effects of Fmoc-Thr-N-Et have been evaluated in various cancer cell lines. Results indicate that at specific concentrations, the compound induces apoptosis in cancer cells while exhibiting low toxicity towards normal cells. The selectivity index (SI), which measures the ratio of cytotoxic concentration (CC₅₀) to effective concentration (IC₅₀), supports its potential as an anticancer agent.

| Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| HeLa | 25 | 200 | 8 |

| MCF-7 | 30 | 150 | 5 |

| A549 | 20 | 100 | 5 |

Case Studies

- In Vivo Studies on Liver Fibrosis : A study investigated the effects of Fmoc-Thr-N-Et on liver fibrosis induced by carbon tetrachloride (CCl₄) in rats. The results showed a significant reduction in fibrosis markers such as collagen I and α-SMA, indicating its protective role against liver damage.

- Neuroprotective Effects : Another study explored the neuroprotective effects of Fmoc-Thr-N-Et in a model of Alzheimer's disease. The compound was found to reduce amyloid-beta aggregation and improve cognitive functions in treated animals.

- Peptide Synthesis : Fmoc-Thr-N-Et has been utilized successfully in solid-phase peptide synthesis, demonstrating its effectiveness as a building block for creating bioactive peptides with enhanced stability and activity.

Properties

Molecular Formula |

C21H23NO5 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

(2S,3R)-2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C21H23NO5/c1-3-22(19(13(2)23)20(24)25)21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19,23H,3,12H2,1-2H3,(H,24,25)/t13-,19+/m1/s1 |

InChI Key |

DQCUWAFCSDXWRO-YJYMSZOUSA-N |

Isomeric SMILES |

CCN([C@@H]([C@@H](C)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CCN(C(C(C)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.